Cas no 514800-99-8 (4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde)

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzaldehyde is a nitro-substituted pyrazole derivative with a methoxybenzaldehyde functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of heterocyclic frameworks and pharmaceutical intermediates. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its utility in regioselective reactions. Its structural features make it a valuable precursor for the development of biologically active molecules, including potential agrochemicals and medicinal compounds. The compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthetic processes. Careful purification ensures high purity for research applications.
4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde structure
514800-99-8 structure
Product Name:4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde
CAS No:514800-99-8
MF:C12H11N3O4
MW:261.233442544937
MDL:MFCD01114955
CID:3053928
PubChem ID:673668
Update Time:2025-09-27

4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzaldehyde
    • 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
    • Z275170088
    • ALBB-001074
    • 3-((4-nitro-1h-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde
    • AKOS015941069
    • AKOS000307717
    • 514800-99-8
    • MFCD01114955
    • AK-968/37166319
    • BBL015872
    • VS-05057
    • 4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzaldehyde
    • STK346004
    • 4-methoxy-3-[(4-nitro-1h-pyrazol-1-yl)methyl]-benzaldehyde
    • 3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzaldehyde
    • 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde
    • Oprea1_679886
    • H21229
    • EN300-228166
    • 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde
    • MDL: MFCD01114955
    • Inchi: 1S/C12H11N3O4/c1-19-12-3-2-9(8-16)4-10(12)6-14-7-11(5-13-14)15(17)18/h2-5,7-8H,6H2,1H3
    • InChI Key: XMSJDGSKTKNJLS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C=O)=CC=1CN1C=C(C=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 261.07495584Da
  • Monoisotopic Mass: 261.07495584Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 89.9Ų

4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde Pricemore >>

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4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:514800-99-8)4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde
Order Number:A1163456
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:17
Price ($):239.0/718.0
Email:sales@amadischem.com

Additional information on 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde

Comprehensive Overview of 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde (CAS No. 514800-99-8)

4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde (CAS No. 514800-99-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative is characterized by its unique molecular structure, combining a methoxybenzaldehyde backbone with a 4-nitro-1H-pyrazole moiety. Its CAS number 514800-99-8 serves as a critical identifier for researchers and regulatory bodies, ensuring precise classification in chemical databases.

The compound's aldehyde functional group and nitro-pyrazole segment make it a versatile intermediate in synthetic chemistry. Recent studies highlight its potential in designing small-molecule inhibitors, particularly in targeting enzymes involved in inflammatory pathways. With the growing demand for heterocyclic compounds in drug discovery, 514800-99-8 has emerged as a valuable building block for structure-activity relationship (SAR) studies.

From an industrial perspective, 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde is synthesized through multi-step reactions involving Vilsmeier-Haack formylation and nucleophilic substitution. Its purity (>98% by HPLC) and stability under controlled conditions make it suitable for high-throughput screening. Researchers frequently inquire about its solubility profile (soluble in DMSO, methanol) and storage recommendations (2-8°C under inert atmosphere), reflecting practical application concerns.

The compound's relevance extends to crop protection formulations, where nitro-heterocycles demonstrate herbicidal activity. Patent analyses reveal its incorporation in next-generation agrochemicals, aligning with the global push for sustainable pest control solutions. Environmental compatibility studies of 514800-99-8 derivatives show promising biodegradability metrics, addressing ecological safety queries from regulatory stakeholders.

Analytical characterization of 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde typically involves LC-MS (m/z 276.07 [M+H]+) and 1H NMR (δ 10.42 ppm, aldehyde proton). These spectral signatures aid in quality control during scale-up production. The compound's melting point (148-152°C) and logP value (2.1) are frequently searched parameters, reflecting formulation development needs.

Emerging applications include its use in fluorescent probes development, leveraging the nitro-pyrazole group's electron-withdrawing properties. This aligns with trending research on bioimaging agents for cellular studies. Computational chemistry models predict favorable ADME properties for derivatives of CAS 514800-99-8, making it a candidate for lead optimization pipelines.

Supply chain data indicates growing procurement of 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde by contract research organizations (CROs), particularly in Asia-Pacific markets. This correlates with increased outsourcing of medicinal chemistry services. Current price benchmarks (USD 320-450/g for research-grade) reflect its niche market status.

Safety documentation emphasizes standard handling precautions for nitroaromatic compounds, including PPE requirements (nitrile gloves, safety goggles). The substance's REACH compliance status and SDS documentation are among the top searched compliance-related keywords associated with this compound.

Future research directions may explore its catalytic applications in C-H activation reactions, given the compound's potential as a ligand precursor. The methoxy-nitro-pyrazole pharmacophore continues to inspire novel kinase inhibitor designs, particularly in oncology research pipelines.

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Amadis Chemical Company Limited
(CAS:514800-99-8)4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde
A1163456
Purity:99%/99%
Quantity:1g/5g
Price ($):239.0/718.0
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